molecular formula C7H13ClO2 B14643848 Methyl 2-chloro-4-methylpentanoate CAS No. 55905-16-3

Methyl 2-chloro-4-methylpentanoate

Cat. No.: B14643848
CAS No.: 55905-16-3
M. Wt: 164.63 g/mol
InChI Key: YYGYFVZQCDLIFY-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methylpentanoate (IUPAC name: this compound) is an ester derivative of 2-chloro-4-methylpentanoic acid (CAS: 29671-29-2) . The compound features a chlorine atom at the 2-position and a methyl group at the 4-position of the pentanoate backbone, with a molecular formula of C₇H₁₃ClO₂. Its chiral center at the 2-position (S-configuration in enantiopure forms) influences its reactivity and stereochemical interactions in synthetic applications .

This ester is primarily utilized as an intermediate in organic synthesis, particularly in the production of amino acid hydrochlorides and diamino acid dihydrochlorides, as demonstrated in patent literature . Its chloro group facilitates nucleophilic substitution reactions, while the methyl substituent enhances steric effects, modulating reaction kinetics compared to simpler esters.

Properties

CAS No.

55905-16-3

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

methyl 2-chloro-4-methylpentanoate

InChI

InChI=1S/C7H13ClO2/c1-5(2)4-6(8)7(9)10-3/h5-6H,4H2,1-3H3

InChI Key

YYGYFVZQCDLIFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-chloro-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-methylpentanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-methylpentanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as 2-hydroxy-4-methylpentanoate or 2-amino-4-methylpentanoate.

    Hydrolysis: 2-chloro-4-methylpentanoic acid and methanol.

    Reduction: 2-chloro-4-methylpentanol.

Scientific Research Applications

Methyl 2-chloro-4-methylpentanoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.

    Material Science: Used in the development of new materials with specific properties.

    Chemical Biology: Studied for its interactions with biological molecules and potential biological activity.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-methylpentanoate depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The ester group can undergo hydrolysis to form the corresponding acid and alcohol. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Chloro-3-methylpentanoate Derivatives

Methyl 2-chloro-4-methylpentanoate differs from its positional isomer, methyl 2-chloro-3-methylpentanoate, in the placement of the methyl group. Thermochemical studies on liquid crystal derivatives reveal significant differences in phase transition behavior:

  • The 4-methyl isomer exhibits a smectic-to-liquid transition enthalpy (ΔH) of 68.35 kJ/mol at 351.2 K, whereas the 3-methyl isomer shows a higher ΔH of 101.46 kJ/mol at 353.2 K .
  • The entropy change (ΔS) for the 4-methyl derivative is 10.53 J/(mol·K) , compared to 2.36 J/(mol·K) for the 3-methyl analog, indicating greater molecular disorder in the former during phase transitions .

These differences arise from the spatial arrangement of substituents, which alters intermolecular packing and van der Waals interactions.

Alkyl Chain Variants: Methyl vs. Ethyl Esters

Replacing the methyl ester group with an ethyl group (e.g., ethyl 2-chloro-4-methylpentanoate) increases molecular weight and hydrophobicity.

  • Boiling points increase by ~10–15°C for ethyl esters due to higher molecular weight .
  • Solubility in nonpolar solvents improves, impacting their utility in reactions requiring hydrophobic environments .

Functional Group Analogues: Chloroacetamido Esters

Methyl 2-(2-chloroacetamido)-4-methylpentanoate (CAS data in ) introduces an amide group adjacent to the chloro substituent. This structural modification:

  • Enhances hydrogen-bonding capacity , altering solubility in polar solvents.
  • Reduces electrophilicity at the 2-position compared to this compound, limiting its use in nucleophilic substitutions .

Terpenoid Esters: Sandaracopimaric Acid Methyl Ester

Complex esters like sandaracopimaric acid methyl ester (identified in resin analyses ) contrast sharply with this compound. The former’s fused bicyclic structure confers higher thermal stability (decomposition >250°C) and lower volatility, making it less reactive in standard esterification workflows .

Thermal Behavior

Data from liquid crystal studies highlight the compound’s phase transitions (Table 1):

Compound Transition Phase Temp (K) ΔH (kJ/mol) ΔS (J/(mol·K))
4-Methylpentanoate derivative Smec/Liq 351.2 68.35 10.53
3-Methylpentanoate derivative Smec/Chol 353.2 101.46 2.36

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